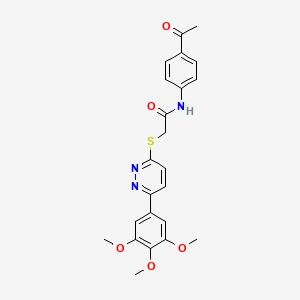

N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

The compound N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide features a pyridazine core substituted at position 6 with a 3,4,5-trimethoxyphenyl group. A thioether linkage connects the pyridazine ring to an acetamide moiety, which is further substituted with a 4-acetylphenyl group. The 3,4,5-trimethoxyphenyl substituent is a hallmark of bioactive molecules, often associated with tubulin polymerization inhibition (e.g., combretastatin analogs) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-14(27)15-5-7-17(8-6-15)24-21(28)13-32-22-10-9-18(25-26-22)16-11-19(29-2)23(31-4)20(12-16)30-3/h5-12H,13H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTSUQYWBYCNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring.

Thioether formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: Finally, the acetylphenyl group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 2: Functional Group Impact on Properties and Activity

Key Findings:

- Trimethoxyphenyl Group : Ubiquitous in analogs, this group is critical for bioactivity, particularly in anticancer contexts .

- Thioether vs. Thioacetamide : The thioether in the target compound may offer greater stability compared to thioacetamide linkages in and .

Analytical and Spectral Comparisons

- Melting Points : Analogs in and exhibit m.p. ranges of 158–217°C and 176–190°C, respectively, indicating comparable crystallinity for the target compound .

- Spectroscopic Validation : All analogs are characterized via $^1$H NMR, $^13$C NMR, and HR-MS, ensuring structural fidelity . The target compound would require similar validation.

Biological Activity

N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-acetylphenyl isothiocyanate with a pyridazine derivative. The molecular structure can be represented as follows:

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 342.43 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar thioacetamide structures have shown significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- Induction of apoptosis and autophagy in cancer cells.

- Inhibition of key signaling pathways involved in cell proliferation.

- In Vitro Studies :

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6b | Melanoma | 5.0 | Apoptosis & Autophagy |

| 6b | Pancreatic | 7.2 | Apoptosis & Autophagy |

Antibacterial Activity

The antibacterial properties of related compounds have also been evaluated. For example, thiosemicarbazone derivatives have shown potent activity against Escherichia coli and other bacterial strains.

- Study Findings :

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiosemicarbazone | E. coli | 50 |

| Thiosemicarbazone | Staphylococcus aureus | 75 |

Case Study 1: Anticancer Efficacy in Animal Models

A study utilizing xenograft models demonstrated that a compound structurally related to this compound significantly reduced tumor growth in mice. The treatment group exhibited a reduction in tumor volume by approximately 60% compared to the control group after four weeks of administration .

Case Study 2: Antibacterial Screening

In another investigation, the antibacterial efficacy of various derivatives was assessed using disk diffusion methods. The results indicated that certain modifications to the thioamide structure enhanced antibacterial potency against gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.